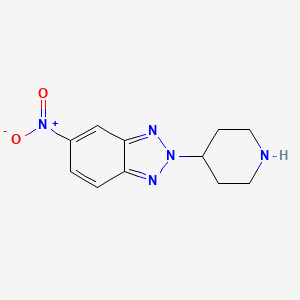

5-Nitro-2-piperidin-4-ylbenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-4-ylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c17-16(18)9-1-2-10-11(7-9)14-15(13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMCWEXYMWSGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2N=C3C=CC(=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 2 Piperidin 4 Ylbenzotriazole and Its Precursors

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 5-Nitro-2-piperidin-4-ylbenzotriazole, several logical disconnections can be proposed, primarily focusing on the bonds connecting the three main structural components: the benzotriazole (B28993) core, the nitro group, and the piperidin-4-yl moiety.

A primary disconnection strategy would involve breaking the N-N bond within the triazole ring, a common approach in the retrosynthesis of benzotriazoles. This leads back to a substituted o-phenylenediamine (B120857) precursor. Another key disconnection is the C-N bond between the piperidine (B6355638) ring and the benzotriazole nucleus. This suggests a precursor such as 5-nitrobenzotriazole (B1293488) and a suitable piperidine derivative. Finally, the C-N bond of the nitro group can be disconnected, pointing to a nitration reaction on a 2-(piperidin-4-yl)benzotriazole precursor.

| Disconnection Point | Precursors | Synthetic Implication |

| Benzotriazole N-N bond | Substituted o-phenylenediamine | Formation of the triazole ring |

| Piperidine-Benzotriazole C-N bond | 5-Nitrobenzotriazole and a piperidine derivative | N-alkylation or coupling reaction |

| Benzene-Nitro C-N bond | 2-(Piperidin-4-yl)benzotriazole | Aromatic nitration |

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis pathways can be envisioned for the construction of this compound. These can be categorized into linear and convergent strategies, each with its own set of advantages and challenges.

Convergent and Linear Synthesis Pathways for the Benzotriazole Core

The formation of the benzotriazole core is a critical step in the synthesis. A widely used and efficient method involves the diazotization of o-phenylenediamines. ijrrjournal.comgsconlinepress.com In a linear approach, one might start with a commercially available substituted o-phenylenediamine that already contains the nitro group.

A common method for synthesizing the benzotriazole ring is the reaction of an appropriate o-phenylenediamine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid. gsconlinepress.comgsconlinepress.com This reaction proceeds through the formation of a diazonium salt which then undergoes intramolecular cyclization to form the benzotriazole ring. stackexchange.com

Alternatively, a convergent approach would involve synthesizing the benzotriazole core and the substituted piperidine moiety separately, followed by their coupling in a later step.

Introduction of the Nitro Group via Selective Nitration Reactions

The introduction of the nitro group onto the benzene (B151609) ring of the benzotriazole scaffold is a key transformation. Direct nitration of benzotriazole can be achieved, though it requires careful control of reaction conditions to ensure selectivity. sciencemadness.org The nitration of aromatic compounds can be accomplished using a variety of reagents, with a mixture of nitric acid and sulfuric acid being the most traditional. However, for sensitive substrates, milder conditions may be necessary.

Selective nitration can also be achieved using reagents such as bismuth subnitrate and thionyl chloride, which can provide good yields of mononitrated products. nih.gov The position of nitration on the benzotriazole ring is influenced by the existing substituents and the reaction conditions.

Methodologies for Attaching the Piperidin-4-yl Moiety to the Benzotriazole Scaffold

Attaching the piperidin-4-yl group to the benzotriazole nitrogen can be accomplished through several N-alkylation methods. ijrrjournal.com A common approach involves the reaction of a benzotriazole with a suitable piperidine derivative bearing a leaving group. For instance, 5-nitrobenzotriazole could be reacted with a 4-halopiperidine or a piperidine with a tosylate or mesylate group at the 4-position, typically in the presence of a base.

Another strategy involves a nucleophilic aromatic substitution reaction. If a suitably activated benzotriazole precursor, such as one with a fluorine atom ortho to a nitro group, is used, it can react with 4-aminopiperidine. nih.gov

| Reaction Type | Reactants | Conditions |

| N-Alkylation | 5-Nitrobenzotriazole, 4-halopiperidine | Base (e.g., K2CO3), solvent (e.g., DMF) |

| Nucleophilic Aromatic Substitution | Fluoro-nitro-aromatic precursor, 4-aminopiperidine | Base, polar aprotic solvent |

| Coupling Reaction | 5-Nitrobenzotriazole, 4-hydroxypiperidine | Mitsunobu conditions (DEAD, PPh3) |

Multi-Component Reactions (MCRs) for Heterocyclic Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to the synthesis of key intermediates. For example, a three-component reaction involving benzotriazoles, aldehydes, and alkynes has been reported for the synthesis of propargyl-1,2,3-triazoles, showcasing the utility of MCRs in functionalizing the benzotriazole core. thieme-connect.com

Annulation and Ring-Closing Approaches for Benzotriazole Formation

Annulation reactions provide another avenue for the construction of the benzotriazole ring system. These methods involve the formation of the fused benzene ring onto a pre-existing triazole ring or vice versa. Benzotriazole-assisted aromatic ring annulation has been used to synthesize polysubstituted naphthalenes and phenanthrenes, demonstrating the versatility of benzotriazole as a synthetic auxiliary. nih.gov

Ring-closing strategies are fundamental to the formation of the benzotriazole core. As mentioned earlier, the intramolecular cyclization of a diazonium salt derived from an o-phenylenediamine is a classic and effective ring-closing approach. stackexchange.com Additionally, benzotriazole ring cleavage (BtRC) strategies can be employed, where a benzotriazole moiety is used as a leaving group to facilitate the formation of other heterocyclic systems. acs.orgresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The formation of the C-N bond between the benzotriazole and piperidine rings is typically achieved through nucleophilic substitution or, more efficiently, through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation. The presence of the nitro group on the benzotriazole ring can influence the reactivity of the substrate, making the careful optimization of reaction parameters essential.

The choice of solvent plays a pivotal role in the synthesis of N-arylpiperidines, influencing reaction rates, yields, and in some cases, product distribution. The polarity, boiling point, and coordinating ability of the solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates in the catalytic cycle.

In the context of Buchwald-Hartwig amination, solvents such as toluene, xylene, and 1,4-dioxane (B91453) are commonly employed. acsgcipr.org For the synthesis of this compound, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could also be effective, particularly in copper-catalyzed reactions, by facilitating the dissolution of the benzotriazole salt and the catalyst complex.

The reaction kinetics are significantly influenced by the solvent. A study on the Buchwald-Hartwig amination of p-bromotoluene with piperazine (B1678402) revealed that the reaction rate and product selectivity were highly dependent on the solvent class. researchgate.net Aprotic, nonpolar solvents like m-xylene (B151644) were found to be optimal for achieving the desired monosubstituted product. researchgate.net The kinetics of copper-catalyzed N-arylation reactions are also sensitive to the reaction medium, with solvent choice impacting the solubility and reactivity of the copper catalyst and the base.

Table 1: Illustrative Solvent Effects on the Yield of a Model N-Arylation Reaction

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Yield (%)* |

| Toluene | 2.38 | 111 | 75-85 |

| 1,4-Dioxane | 2.21 | 101 | 70-80 |

| Dimethylformamide (DMF) | 36.7 | 153 | 80-90 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | 85-95 |

| Acetonitrile | 37.5 | 82 | 60-70 |

*Note: These are representative yields for analogous N-arylation reactions and may vary for the synthesis of this compound.

The success of palladium- or copper-catalyzed N-arylation reactions is highly dependent on the choice of ligand. The ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

For palladium-catalyzed reactions (Buchwald-Hartwig amination), a variety of phosphine-based ligands have been developed. Sterically hindered biarylphosphine ligands, such as RuPhos, are often effective for coupling secondary cyclic amines. researchgate.net The selection of the appropriate ligand is critical for achieving high yields and preventing side reactions.

In copper-catalyzed N-arylation (Ullmann condensation), N,N'-dimethylethylenediamine (DMEDA) is a commonly used and effective ligand for coupling heteroarylamines with aryl halides. lookchem.com The optimization of the copper source and ligand is key to the success of these reactions. lookchem.com Additives, such as salts, can also influence the reaction outcome in some catalytic systems.

Table 2: Example of Ligand Screening for a Palladium-Catalyzed Amination

| Ligand | Catalyst System | Base | Temperature (°C) | Yield (%)* |

| RuPhos | Pd(OAc)₂ | NaOtBu | 100 | 90 |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | 110 | 85 |

| BINAP | Pd(dba)₂ | Cs₂CO₃ | 100 | 70 |

| P(tBu)₃ | Pd(OAc)₂ | NaOtBu | 80 | 75 |

*Note: Yields are based on model reactions and serve as a guide for potential optimization studies for this compound.

Temperature and Pressure: Reaction temperature is a critical parameter that directly influences the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of byproducts. The optimal temperature must be determined experimentally for each specific substrate and catalyst system. For many cross-coupling reactions, temperatures in the range of 80-120°C are common. researchgate.net Pressure is typically not a primary variable in these liquid-phase reactions unless volatile reactants or solvents are used at temperatures above their boiling points, in which case sealed-tube reactions are employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govrjptonline.org The direct and efficient heating of the reaction mixture by microwaves can accelerate reaction rates significantly compared to conventional heating methods. researchgate.net

In the synthesis of benzotriazole derivatives, microwave-assisted methods have been shown to provide higher yields in significantly shorter reaction times compared to conventional refluxing. nih.govresearchgate.net For instance, the synthesis of 5-substituted benzotriazole amides via microwave irradiation at 180 W resulted in yields of 83-93%, whereas conventional heating gave yields of 65-72%. researchgate.net The application of microwave synthesis to the preparation of this compound is expected to offer similar advantages. The optimization of microwave parameters such as power, temperature, and ramp time would be crucial for maximizing the efficiency of the synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Benzotriazole Derivative

| Method | Temperature (°C) | Time | Yield (%)* |

| Conventional Heating (Reflux) | ~150 | 5-10 h | 65-75 |

| Microwave Irradiation (180 W) | 180 | 10-30 min | 85-95 |

*Note: Data is illustrative and based on the synthesis of analogous 5-substituted benzotriazoles. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 2 Piperidin 4 Ylbenzotriazole

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed high-field NMR spectroscopic data for 5-Nitro-2-piperidin-4-ylbenzotriazole, including advanced 2D NMR experiments, are not available in the current body of scientific literature.

While specific spectra for the target compound are unavailable, the application of 2D NMR techniques would be essential for its structural confirmation.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the piperidine (B6355638) ring and the aromatic protons on the benzotriazole (B28993) system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the piperidine and benzotriazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which could help in determining the preferred conformation and stereochemistry of the molecule.

Without these experimental spectra, a detailed and confirmed assignment of proton and carbon signals is not possible.

The piperidine ring is known to adopt a chair conformation. In this compound, it would be expected to undergo ring inversion. Dynamic NMR (DNMR) studies, conducted at various temperatures, would be necessary to investigate the energetics of this conformational change. Such studies could determine the energy barrier for the chair-to-chair interconversion. However, no such studies have been published for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

There is no available high-resolution mass spectrometry (HRMS) data for this compound. HRMS is critical for determining the precise molecular mass and, consequently, the elemental composition of a compound. The analysis would also reveal characteristic fragmentation patterns upon ionization, providing valuable structural information. For instance, cleavage at the bond connecting the piperidine and benzotriazole moieties would be an expected fragmentation pathway. The absence of this data precludes the confirmation of its molecular formula and a discussion of its mass spectrometric behavior.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Conformational Insights

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound have not been reported. These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For the title compound, one would expect to observe:

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

Stretching vibrations corresponding to the aromatic C-H and C=C bonds of the benzotriazole ring system.

Stretching and bending vibrations of the aliphatic C-H bonds in the piperidine ring.

N-H stretching and bending vibrations from the piperidine amine.

Vibrations associated with the triazole ring.

A comparative analysis of FT-IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other. Without experimental spectra, a detailed vibrational analysis and assignment of functional group frequencies cannot be performed.

Computational Chemistry and Theoretical Investigations of 5 Nitro 2 Piperidin 4 Ylbenzotriazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. DFT calculations can predict a wide array of molecular properties by approximating the electron density of a system. For 5-Nitro-2-piperidin-4-ylbenzotriazole, DFT methods are employed to understand its fundamental chemical nature.

The first step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat, and its orientation relative to the benzotriazole (B28993) ring system introduces further conformational possibilities.

Theoretical studies would explore this conformational landscape to identify the global minimum energy structure, which is the most likely conformation to be observed. This is achieved by systematically rotating torsion angles and performing geometry optimizations for each starting conformation. The optimized geometry provides key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (piperidine-benzotriazole) | 1.38 Å |

| N-O (nitro group) | 1.23 Å | |

| Bond Angle | C-N-N (benzotriazole) | 108.5° |

| O-N-O (nitro group) | 124.0° |

Note: The data in this table is illustrative of typical values obtained from DFT calculations for similar molecular structures and should be considered as a realistic prediction rather than experimentally verified data for this specific molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and chemical reactivity of a molecule. researchgate.netresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the benzotriazole and piperidine moieties will influence the HOMO energy.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

Note: These values are representative and based on DFT calculations for analogous nitroaromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group, making this region a prime site for electrophilic interactions. nih.gov The hydrogen atoms of the piperidine ring and the benzotriazole moiety would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability and lower reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations: η = (E_LUMO - E_HOMO) / 2 μ = (E_HOMO + E_LUMO) / 2 ω = μ² / (2η)

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.20 |

| Chemical Potential (μ) | -4.65 |

Note: These values are derived from the representative HOMO-LUMO energies in Table 2.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data to confirm the molecular structure. liverpool.ac.ukarpgweb.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful tool for structural confirmation. researchgate.net Theoretical spectra can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups present in this compound, such as the N-O stretching of the nitro group and the N-H stretching of the piperidine ring.

Table 4: Representative Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C in benzotriazole (adjacent to nitro) | 145.2 |

| C in benzotriazole (fused) | 132.8 |

Note: These are illustrative values and can vary based on the specific computational method and basis set used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.govpensoft.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and the influence of the environment, such as a solvent.

For this compound, MD simulations can be employed to:

Explore the conformational flexibility of the piperidine ring and its rotation relative to the benzotriazole core in a solution.

Investigate the interactions between the solute molecule and solvent molecules (e.g., water or an organic solvent), including the formation of hydrogen bonds.

Analyze the stability of different conformers over time at a given temperature.

Calculate thermodynamic properties such as free energies of solvation.

MD simulations provide a more realistic representation of the molecule's behavior in a condensed phase, complementing the gas-phase insights obtained from DFT calculations. nih.govpensoft.net

In Silico Structure-Activity Relationship (SAR) Studies for Scaffold Modification

In silico Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, offering a computational lens to predict the biological activity of chemical compounds. For this compound, these methods are instrumental in understanding how modifications to its chemical scaffold could enhance its therapeutic properties. By leveraging computational models, researchers can explore a vast chemical space to identify derivatives with improved efficacy and selectivity, thereby accelerating the drug development pipeline.

Theoretical Prediction of Ligand-Receptor Interactions (Molecular Docking)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method allows for the detailed examination of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition.

In the context of this compound, molecular docking studies can elucidate its binding mode within the active site of a target protein. For instance, docking simulations could be performed against various protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The results of such studies would provide insights into the key amino acid residues that interact with the compound.

The benzotriazole ring of this compound can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding pocket. The nitro group, being a strong electron-withdrawing group, can form hydrogen bonds with donor residues such as serine, threonine, or asparagine. Furthermore, the piperidine moiety can establish hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

The binding affinity, often expressed as a docking score or binding energy, can be calculated to quantify the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and, potentially, higher biological activity. By comparing the docking scores of various analogs of this compound, researchers can prioritize the synthesis of compounds with the most promising predicted affinities.

| Interaction Type | Potential Interacting Moieties of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Nitro group, Benzotriazole nitrogens | Ser, Thr, Asn, Gln, His |

| Hydrophobic Interactions | Piperidine ring, Benzotriazole ring | Val, Leu, Ile, Ala, Phe |

| Pi-Stacking | Benzotriazole ring | Phe, Tyr, Trp |

| Electrostatic Interactions | Nitro group | Lys, Arg, His |

Pharmacophore Modeling and Virtual Screening for Analog Design

Pharmacophore modeling is another essential in silico tool that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model can be generated based on its known interactions with a biological target or from a set of active analogs. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds but similar predicted biological activity.

A hypothetical pharmacophore model for a this compound-based inhibitor might include:

One or two hydrogen bond acceptor features corresponding to the nitro group.

An aromatic feature representing the benzotriazole ring.

A hydrophobic feature associated with the piperidine ring.

Virtual screening campaigns using such a pharmacophore model could lead to the discovery of novel analogs. The identified hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection process before proceeding with chemical synthesis and biological testing. This iterative process of design, virtual screening, and experimental validation is a cornerstone of modern medicinal chemistry.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Contribution to Binding |

| Hydrogen Bond Acceptor | Nitro group | Formation of key hydrogen bonds with receptor. |

| Aromatic Ring | Benzotriazole ring | Pi-stacking and hydrophobic interactions. |

| Hydrophobic Group | Piperidine ring | Anchoring in hydrophobic pockets of the active site. |

Reaction Pathways and Mechanistic Studies of 5 Nitro 2 Piperidin 4 Ylbenzotriazole

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on the Benzotriazole (B28993) Ring

The synthesis of 5-Nitro-2-piperidin-4-ylbenzotriazole itself is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. In a typical synthetic route, a suitable 2-substituted-5-nitrobenzotriazole, where the substituent at the 2-position is a good leaving group (e.g., a halogen), reacts with a piperidine (B6355638) derivative. The electron-withdrawing nature of the nitro group at the 5-position is crucial for activating the benzotriazole ring towards nucleophilic attack.

The mechanism of this SNAr reaction is generally considered to proceed through a two-step addition-elimination pathway. The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the carbon atom of the benzotriazole ring bearing the leaving group. This rate-determining step leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. frontiersin.org This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and, significantly, onto the nitro group. The presence of the nitro group is paramount; it significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby facilitating the reaction. frontiersin.org In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the benzotriazole ring is restored, yielding the final product.

The rate of these SNAr reactions is influenced by several factors, including the nature of the leaving group, the solvent, and the specific piperidine nucleophile used. For instance, in related systems, the reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, a trend attributed to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov

Kinetic studies on analogous systems, such as the reaction of 4-substituted 2-nitrobromobenzenes with piperidine, have demonstrated a linear relationship between the logarithm of the reaction velocity and the effect of the substituent on the activation energy. researchgate.net This highlights the sensitivity of the reaction rate to the electronic environment of the aromatic ring.

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Electron-Withdrawing Group (e.g., -NO2) | Increases rate | Stabilizes the negatively charged Meisenheimer intermediate through resonance. |

| Leaving Group Ability (e.g., F, Cl, Br, I) | Generally F > Cl ≈ Br > I | The high electronegativity of fluorine polarizes the carbon-halogen bond, facilitating nucleophilic attack. |

| Solvent Polarity | Polar aprotic solvents often enhance the rate | Solvates the cationic species without strongly solvating the anionic nucleophile, increasing its reactivity. |

| Nucleophile Strength | Stronger nucleophiles react faster | A more nucleophilic amine will attack the electrophilic carbon at a higher rate. |

Electrophilic Aromatic Substitution Reactions on the Aromatic Moieties

While the nitro group deactivates the benzotriazole ring towards electrophilic aromatic substitution (EAS), such reactions are still possible under forcing conditions, although they are generally less facile than SNAr reactions on this substrate. The directing effects of the existing substituents play a critical role in determining the position of any further substitution.

The benzotriazole moiety itself can be considered as a whole. The piperidin-4-yl group at the 2-position of the triazole ring will have a minimal electronic directing effect on the benzene (B151609) portion of the molecule. The key directors are the fused triazole ring and the nitro group. The nitro group is a strong deactivating group and a meta-director. The triazole ring system's effect is more complex; however, in many heterocyclic systems, electrophilic attack is directed to specific positions based on the stability of the resulting cationic intermediate (Wheland intermediate).

Given the strong meta-directing influence of the nitro group at the 5-position, any potential electrophilic attack on the benzene ring would be expected to occur at the positions meta to the nitro group, which are the 4- and 6-positions. However, these positions are already substituted. Therefore, further electrophilic substitution on the benzene ring of this compound is highly unlikely.

Electrophilic substitution on the piperidine ring is also a possibility, although it would require specific reagents and conditions. The nitrogen atom of the piperidine ring is the most nucleophilic site and would likely react with electrophiles first, unless it is protonated under acidic conditions.

Redox Chemistry of the Nitro Group and its Transformation Pathways

The nitro group of this compound is a versatile functional group that can undergo a variety of reduction reactions, providing a pathway to a range of other derivatives. The reduction of the nitro group can be achieved using various reagents and can lead to different products depending on the reaction conditions.

Common reduction pathways for aromatic nitro compounds include:

Reduction to an Amine: This is the most common transformation. The nitro group can be fully reduced to a primary amine (-NH2) using reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or sodium dithionite. The resulting 5-amino-2-piperidin-4-ylbenzotriazole is a key intermediate for further functionalization, such as diazotization followed by substitution reactions.

Partial Reduction to Nitroso or Hydroxylamine: Under milder reduction conditions, it is possible to achieve partial reduction of the nitro group to a nitroso (-NO) or a hydroxylamino (-NHOH) group. These intermediates are often reactive and can be used in subsequent transformations.

The redox potential of the nitro group is significantly influenced by the electronic nature of the benzotriazole ring system. The electron-withdrawing character of the triazole moiety can facilitate the reduction of the nitro group.

| Product | Typical Reagents | Reaction Conditions |

|---|---|---|

| Amine (-NH2) | H2/Pd-C, Sn/HCl, Fe/HCl, Na2S2O4 | Varies from mild to acidic/heating |

| Hydroxylamine (-NHOH) | Zn/NH4Cl | Controlled, often neutral pH |

| Nitroso (-NO) | Mild reducing agents (e.g., electrochemical reduction) | Carefully controlled conditions |

Transformations and Derivatizations of the Piperidine Ring

The piperidine ring in this compound offers another site for chemical modification. The secondary amine within the piperidine ring is nucleophilic and can participate in a variety of reactions.

N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring can be readily alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions allow for the introduction of a wide range of substituents, which can be used to modulate the physicochemical properties of the molecule.

Ring Opening: Under more drastic conditions, the piperidine ring can undergo ring-opening reactions. However, this would require significant energy input and is generally not a common transformation under standard laboratory conditions.

Oxidation: The piperidine ring can be oxidized to the corresponding pyridine (B92270) or other oxidized species, although this typically requires strong oxidizing agents.

The reactivity of the piperidine nitrogen can be influenced by the electronic properties of the benzotriazole ring to which it is attached. The electron-withdrawing nature of the 5-nitrobenzotriazole (B1293488) system may slightly reduce the nucleophilicity of the piperidine nitrogen compared to a simple N-aryl piperidine.

Computational Exploration of Reaction Intermediates and Transition States

For the SNAr reaction leading to the formation of this compound, DFT calculations could be employed to:

Characterize the transition state geometry: By locating and analyzing the transition state structure, researchers can gain insights into the key bond-forming and bond-breaking events that occur during the rate-determining step. researchgate.net

Investigate the role of the nitro group: Computational studies can quantify the stabilizing effect of the nitro group on the Meisenheimer intermediate by analyzing the charge distribution and molecular orbitals of this species.

For electrophilic aromatic substitution , computational methods could be used to:

Predict the most likely sites of attack: By calculating the energies of the possible Wheland intermediates formed upon electrophilic attack at different positions on the benzotriazole ring, the regioselectivity of the reaction can be predicted.

Assess the activation barriers: The activation energies for electrophilic attack at various positions can be calculated to determine the feasibility of such reactions.

In the context of redox chemistry , computational studies can help to:

Calculate the electron affinity and ionization potential: These parameters provide insights into the ease of reduction and oxidation of the molecule.

Model the intermediates in the reduction of the nitro group: The structures and stabilities of the nitroso and hydroxylamino intermediates can be investigated.

The 5 Nitro 2 Piperidin 4 Ylbenzotriazole Scaffold in Advanced Chemical Synthesis and Design

Development of Novel Derivatives for Structure-Property Relationship (SPR) Studies

The 5-Nitro-2-piperidin-4-ylbenzotriazole scaffold is an ideal platform for medicinal chemists and chemical biologists to conduct detailed structure-property relationship (SPR) or structure-activity relationship (SAR) studies. gsconlinepress.com The core structure offers several strategic points for chemical modification, allowing for the systematic tuning of physicochemical and biological properties. The primary site for derivatization is the secondary amine within the piperidine (B6355638) ring, which can be readily modified through reactions like N-alkylation, N-acylation, N-arylation, and reductive amination.

These modifications allow for the introduction of a wide array of functional groups, each designed to probe specific interactions with biological targets or to alter properties such as solubility, lipophilicity, and metabolic stability. pharmafeatures.comnih.gov For instance, introducing basic amine groups can enhance aqueous solubility, while incorporating lipophilic aryl or alkyl chains can improve membrane permeability. The strong electron-withdrawing nature of the 5-nitro group significantly influences the electronic character of the benzotriazole (B28993) ring system, a feature that can be critical for molecular recognition and binding affinity. pharmafeatures.comnih.gov

Below is an interactive table summarizing hypothetical derivatives and their expected impact on key physicochemical properties, based on established principles of medicinal chemistry for related benzotriazole and piperidine scaffolds. nih.govnih.gov

| R-Group (Substitution on Piperidine Nitrogen) | Potential Synthetic Route | Expected Change in Lipophilicity (LogP) | Expected Change in Aqueous Solubility | Potential Biological Interaction Probed |

|---|---|---|---|---|

| -CH₃ (Methyl) | Reductive amination with formaldehyde | Slight Increase | Minimal Change | Small hydrophobic pocket binding |

| -C(=O)CH₃ (Acetyl) | Acylation with acetyl chloride | Slight Decrease | Slight Increase | Hydrogen bond acceptor capability |

| -CH₂CH₂OH (Hydroxyethyl) | Alkylation with 2-bromoethanol | Decrease | Increase | Hydrogen bond donor/acceptor interactions |

| -CH₂-Ph (Benzyl) | Alkylation with benzyl (B1604629) bromide | Significant Increase | Decrease | π-π stacking, large hydrophobic pocket |

| -CH₂COOH (Carboxymethyl) | Alkylation with bromoacetic acid | Significant Decrease | Significant Increase (pH dependent) | Ionic interactions, salt bridge formation |

Utilization as a Versatile Building Block for Complex Molecular Architectures

The chemical functionality inherent in this compound makes it a highly effective building block for constructing larger, more complex molecular architectures. nih.gov Organic chemists can leverage its reactive sites to assemble elaborate structures for applications in drug discovery, materials science, and beyond. frontiersin.org The scaffold offers two primary reactive handles:

The Piperidine Nitrogen: As a secondary amine, this nitrogen is a potent nucleophile, ideal for forming covalent bonds. It can be used in coupling reactions, such as amide bond formation or Suzuki/Buchwald-Hartwig couplings (after N-arylation), to attach the scaffold to other complex fragments. ijcrt.org This allows for the modular synthesis of molecules where the this compound unit serves as a key recognition element or structural anchor.

The Nitro Group: The nitro group is one of the most versatile functional groups in organic synthesis. frontiersin.orgmdpi.com It can be readily reduced under various conditions (e.g., using SnCl₂, H₂/Pd-C) to an amino group. This newly formed aniline-type amine opens up a vast array of subsequent chemical transformations. It can be diazotized to form diazonium salts, which are precursors to a wide range of functionalities (e.g., -OH, -F, -Cl, -Br, -CN). Alternatively, the amine can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems, dramatically increasing the molecular complexity. mdpi.com

The benzotriazole moiety itself can act as a "tagging molecule," bringing its unique properties to a larger assembly. researchgate.net Its ability to participate in various non-covalent interactions makes it a valuable component in the design of supramolecular structures. researchgate.net Therefore, by using this scaffold, chemists can access complex molecules that might be difficult to synthesize through other routes.

Design and Synthesis of Advanced Chemical Probes and Tags

The unique combination of a potentially fluorescent core (benzotriazole), a modifiable linker element (piperidine), and a functionality-transforming group (nitro) makes the this compound scaffold an excellent candidate for the design of advanced chemical probes and tags. rsc.org

Chemical probes are essential tools for visualizing and understanding biological processes. scienceopen.com The design of such probes often involves integrating a reporter group (e.g., a fluorophore), a recognition element for a specific target, and sometimes a reactive group for covalent labeling. researchgate.net The this compound scaffold can be elaborated into such a tool in several ways:

Fluorescent Probes: While simple benzotriazoles have intrinsic fluorescence, this can be tuned or enhanced. The piperidine nitrogen provides a convenient attachment point for coupling the scaffold to known fluorophores to create probes for specific targets. More elegantly, the electronic properties of the nitrobenzotriazole system itself can be exploited. The nitro group is a well-known fluorescence quencher. This property can be used to design "turn-on" fluorescent probes. For example, a probe could be designed to be non-fluorescent initially, but upon the selective reduction of the nitro group to an amine by a specific enzyme (like nitroreductase, which is overexpressed in hypoxic cancer cells), a strong fluorescent signal is generated. google.com This creates a highly specific probe for detecting cellular hypoxia. rsc.orgnih.gov

Photoaffinity Labels: To identify the binding partners of a molecule within a complex biological system, photoaffinity labeling is a powerful technique. This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the molecule. scienceopen.com The piperidine nitrogen of the scaffold is an ideal position to attach a linker terminating in a photoreactive moiety. Upon UV irradiation, this group forms a covalent bond with nearby proteins, allowing for their subsequent identification.

Affinity-Based Probes: For pull-down experiments, an affinity tag like biotin (B1667282) can be attached to the scaffold. This is readily achieved by forming an amide bond between the piperidine nitrogen and a biotin-linker conjugate. The resulting probe can be used to isolate binding partners from cell lysates.

Integration into Supramolecular Assemblies and Functional Materials

The structural features of this compound facilitate its participation in a variety of non-covalent interactions, making it a promising component for the construction of supramolecular assemblies and functional materials. The key interactions that this molecule can engage in include:

Hydrogen Bonding: The secondary amine of the piperidine ring is a hydrogen bond donor, while the nitrogen atoms of the benzotriazole ring are hydrogen bond acceptors. These interactions can direct the self-assembly of molecules into well-ordered one-, two-, or three-dimensional networks.

π-π Stacking: The electron-deficient benzotriazole ring, influenced by the nitro group, can engage in π-π stacking interactions with other aromatic systems. researchgate.net These interactions are crucial for the formation of columnar structures or layered materials.

Dipole-Dipole Interactions: The highly polar nitro group creates a strong dipole moment in the molecule, which can lead to ordered packing in the solid state.

These interactions enable the integration of the scaffold into various advanced materials. For instance, its ability to form ordered assemblies through hydrogen bonding and π-stacking could be exploited in the design of organogels or liquid crystals. The strong interactions of benzotriazole derivatives with metal surfaces, a property utilized in corrosion inhibitors, suggest potential applications in surface modification and the development of protective coatings. ijcrt.org Furthermore, the incorporation of this scaffold into polymers could yield materials with specific optical or electronic properties, driven by the nitroaromatic system. mdpi.com The study of H-bonded aggregates involving nitro compounds is also an active area, suggesting a role in directing the formation of complex supramolecular structures. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

The most significant research gap concerning 5-Nitro-2-piperidin-4-ylbenzotriazole is its novelty; there is a complete absence of published data on its synthesis, characterization, and biological evaluation. This void presents a substantial opportunity for foundational research. The benzotriazole (B28993) scaffold is a well-established "privileged structure" in drug discovery, known to interact with a variety of biological targets. nih.gov Derivatives have shown promise as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. hilarispublisher.comnih.govresearchgate.net

The opportunity lies in systematically exploring the potential of this specific combination of moieties. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the benzotriazole ring system, potentially modulating its binding affinities and reactivity. The piperidine (B6355638) substituent can impact solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical pharmacokinetic and pharmacodynamic properties.

Key opportunities include:

Synthesis and Screening: The primary step is to develop a reliable synthetic route to the compound. Following synthesis, high-throughput screening against various biological targets—such as bacterial and fungal strains, cancer cell lines, and viral enzymes—could reveal its primary pharmacological profile. ijnrd.org

Structure-Activity Relationship (SAR) Studies: The lack of data means there is a prime opportunity to establish initial SAR data. This involves synthesizing analogs by modifying the piperidine ring, altering the position of the nitro group, or adding other substituents to the benzotriazole core to see how these changes affect biological activity. researchgate.net

A summary of these research opportunities is presented in the table below.

| Research Area | Specific Opportunity | Potential Impact |

| Synthetic Chemistry | Development of a novel, efficient synthesis protocol. | Enables production for further study and analog creation. |

| Medicinal Chemistry | Initial biological screening against diverse targets (e.g., kinases, proteases, microbial enzymes). | Discovery of novel lead compounds for therapeutic development. hilarispublisher.com |

| Pharmacology | Investigation of its mechanism of action for any identified biological activity. | Understanding how the compound works at a molecular level. |

Emerging Methodologies for Synthesis and Characterization

Future research on this compound should leverage modern synthetic and analytical techniques to ensure efficiency, sustainability, and precision.

Emerging Synthesis Methodologies: Traditional methods for creating benzotriazole derivatives often involve multi-step processes that may require harsh conditions. tsijournals.com Modern synthetic chemistry offers more advanced and "green" alternatives. numberanalytics.com

Flow Chemistry: Synthesizing the compound using a continuous flow reactor could improve reaction yields, reduce waste, and allow for safer handling of potentially energetic nitrated intermediates. numberanalytics.com

Photocatalysis and Electrochemistry: These techniques can enable novel bond formations under mild conditions, potentially offering new, more direct routes to functionalize the benzotriazole core or construct the ring system itself. numberanalytics.com

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and improve yields for the N-alkylation or arylation steps common in benzotriazole synthesis. gsconlinepress.com

Advanced Characterization Techniques: For a novel compound, unambiguous structural confirmation is critical.

Spectroscopy: While standard techniques like 1D NMR (¹H and ¹³C) and mass spectrometry are essential, advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) would be crucial for definitively assigning the connectivity of the piperidinyl group to the N2 position of the benzotriazole ring.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography would provide unequivocal proof of its three-dimensional structure, bond lengths, and angles. numberanalytics.com This is the gold standard for structural elucidation.

Advancements in Computational Modeling for Predictive Chemistry

Before embarking on extensive and costly laboratory work, in silico methods can provide valuable predictions about the properties and potential of this compound. Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict the compound's electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity. scholarsresearchlibrary.comnih.gov This information can offer insights into its stability and potential reaction mechanisms. For nitroaromatic compounds, DFT is particularly useful for understanding the influence of the nitro group on the molecule's electronic properties. scholarsresearchlibrary.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound over time in a biological environment, such as in water or near a lipid bilayer, to assess its conformational flexibility and stability. nih.gov When combined with a potential biological target, MD can help understand the stability of the ligand-receptor complex.

Predictive Modeling (Q SAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be developed once initial bioactivity data is available for a series of analogs. mdpi.com Furthermore, various computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to identify potential liabilities early in the discovery process. dovepress.com Novel computational workflows are continuously being developed to accelerate the discovery of bioactive compounds. nih.gov

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, orbital energies, and reactivity indicators. | Insights into chemical stability and potential reaction sites. mdpi.com |

| Molecular Docking | Screening against libraries of known biological targets (e.g., protein kinases, viral proteases). | Identification of potential therapeutic targets and binding modes. |

| Molecular Dynamics (MD) | Simulation of the compound's interaction with a predicted biological target over time. | Assessment of binding stability and key intermolecular interactions. researchgate.net |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of potential drug-likeness issues. dovepress.com |

Potential for this compound as a Foundational Motif in Future Chemical Discoveries

The true potential of this compound may lie not just in its own activity, but in its utility as a versatile chemical scaffold for creating new generations of compounds. researchgate.net The benzotriazole core is a proven starting point for developing pharmacologically active agents. nih.gov

The existing functional groups on this molecule provide multiple handles for chemical modification:

The Piperidine Ring: The secondary amine in the piperidine ring is a prime site for derivatization. It can be acylated, alkylated, or used in reductive amination to attach a wide variety of other chemical groups, allowing for fine-tuning of properties like solubility, cell permeability, and target engagement.

The Nitro Group: The nitro group can be chemically reduced to an amine. This resulting amino group opens up a vast new set of chemical possibilities, including amide bond formation, sulfonylation, or its use as a handle for further coupling reactions. This transformation would also dramatically alter the electronic properties of the benzotriazole system, providing a clear path for SAR exploration.

The Benzene (B151609) Ring: Although less reactive, the benzene portion of the benzotriazole could potentially be further functionalized using modern C-H activation techniques, adding another dimension for structural diversification.

By systematically exploring these modification pathways, libraries of novel compounds can be generated. This approach, where a core structure is decorated with diverse chemical functionalities, is a proven strategy in the search for new drugs and functional materials. nih.gov Therefore, this compound stands as a promising foundational motif for future discoveries in heterocyclic chemistry.

Q & A

Q. NMR Spectroscopy :

- 1H NMR : Aromatic protons (δ 7.8–8.2 ppm) confirm benzotriazole core. Piperidine protons appear as multiplet signals (δ 2.5–3.5 ppm) .

- 13C NMR : Nitro group carbon resonates at δ 150–155 ppm .

Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 288.09 (calculated) confirms molecular formula .

FT-IR : Nitro group stretching at 1520 cm⁻¹ and 1350 cm⁻¹ .

- Common Pitfalls : Contradictory NMR signals may arise from residual solvents (e.g., DMSO-d6 at δ 2.5 ppm). Use deuterated chloroform (CDCl3) for clearer spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 5-Nitro-2-piperidin-4-ylbenzotiazole analogs?

- Case Study : Discrepancies in IC50 values (e.g., anti-cancer assays) may stem from:

- Structural isomerism : Nitro group positioning (ortho vs. para) alters target binding .

- Assay conditions : Varying pH (6.5–7.4) impacts compound solubility and activity .

- Mitigation Strategy :

- Dose-response curves : Use 8–10 concentration points to improve statistical reliability.

- Orthogonal assays : Validate results with fluorescence polarization (binding) and cell viability (MTT) assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Key Challenges : Low bioavailability due to nitro group hydrophobicity.

- Solutions :

Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility .

Formulation : Use PEGylated liposomes for sustained release .

Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-oxidation) .

| Property | Optimization Method | Outcome |

|---|---|---|

| Solubility | PEG-400 co-solvent | >2 mg/mL in PBS |

| Half-life | Liposomal encapsulation | t1/2 > 8 hrs (rat plasma) |

Experimental Design & Data Analysis

Q. How should researchers design dose-ranging studies for toxicity profiling?

- Protocol :

- In vitro : Start with 0.1–100 μM in HepG2 cells (48 hrs). Monitor LDH release for cytotoxicity .

- In vivo : Use a 3+3 dose-escalation design in rodents (1, 5, 10 mg/kg). Assess liver enzymes (ALT/AST) and histopathology .

- Data Interpretation : Nonlinear dose-response curves suggest off-target effects at high doses. Apply Hill slope modeling .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4). Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) .

- MD Simulations : GROMACS for 100 ns trajectories to assess piperidine ring flexibility in receptor pockets .

Safety & Handling

Q. What safety protocols are essential for handling nitroaromatic compounds like this compound?

- Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.